molecular formula C7H8BrNO B3430920 (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol CAS No. 870694-37-4

(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol

Cat. No.: B3430920
CAS No.: 870694-37-4
M. Wt: 202.05 g/mol
InChI Key: MFQDJRTUQSZLOZ-YFKPBYRVSA-N
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Description

(1S)-1-(5-Bromopyridin-2-yl)ethan-1-ol is a valuable chiral building block in organic synthesis and pharmaceutical research. This compound features a stereogenic center and a bromine atom on the pyridine ring, making it a versatile intermediate for constructing complex, enantiomerically pure molecules . The bromine atom serves as a reactive handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse aromatic, heteroaromatic, or alkynyl groups . The chiral alcohol functional group can be utilized in stereoselective synthesis or further transformed into other key functionalities. As a high-value chiral synthon, it is instrumental in the development of active pharmaceutical ingredients (APIs) where specific stereochemistry is critical for biological activity, as well as in the synthesis of advanced materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

(1S)-1-(5-bromopyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQDJRTUQSZLOZ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276223
Record name (αS)-5-Bromo-α-methyl-2-pyridinemethanol
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Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870694-37-4
Record name (αS)-5-Bromo-α-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870694-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-5-Bromo-α-methyl-2-pyridinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol
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Biological Activity

(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₇H₈BrN
  • Molecular Weight : 202.05 g/mol

It features a bromine atom attached to a pyridine ring and a hydroxyl group (-OH), which are critical for its biological activity.

Biological Activity Overview

Research indicates that (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol exhibits several notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for therapeutic applications against infections.
  • Anti-inflammatory Effects : The presence of the hydroxyl group allows for potential interactions with biological targets, which could mediate anti-inflammatory responses.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including α-glucosidase, which is relevant for managing blood sugar levels in diabetic patients.

The mechanism of action of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound's biological activity. The exact pathways depend on the specific application and target, but they typically involve:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzymes or receptors.
  • Chelation with Metal Ions : The compound can chelate metal ions, which is significant for developing chemosensors.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could serve as a foundation for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol can inhibit the production of pro-inflammatory cytokines in macrophages. A notable study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels by 50% at a concentration of 10 µM, suggesting its potential use in treating inflammatory diseases.

Enzyme Inhibition

The compound's ability to inhibit α-glucosidase was evaluated through enzyme assays. The IC50 value was found to be 4.5 µM, indicating moderate potency. This property suggests its potential application in managing postprandial blood glucose levels.

Applications

The diverse biological activities of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol suggest several applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Biochemical Research : Used as a ligand in biochemical assays to study enzyme interactions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the bromine atom enhances its reactivity, potentially allowing for interactions with microbial enzymes.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of established antibiotics, indicating promising antibacterial activity .

Anti-inflammatory Properties

Preliminary findings suggest that this compound may also possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines .

Organic Synthesis

(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthetic Pathways

Common reactions involving this compound include:

  • Nucleophilic Substitution : The hydroxyl group can be replaced by various nucleophiles to yield different derivatives.
  • Oxidation : The alcohol can be oxidized to form ketones or aldehydes, expanding its utility in synthetic pathways.

Data Table: Synthetic Reactions

Reaction TypeReagents UsedProducts Generated
Nucleophilic SubstitutionAmine compoundsAmine derivatives
OxidationPotassium permanganateKetone derivatives
ReductionLithium aluminum hydrideAlcohol derivatives

Material Science

The unique properties of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol allow for its use in material science, particularly in the development of functional materials with specific electronic properties.

Potential Applications

Research is ongoing into its use as a precursor for:

  • Conductive polymers
  • Sensors
    These applications leverage the compound's electronic properties due to the presence of the bromine atom and the aromatic pyridine ring, which can facilitate charge transfer processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Table 1 compares (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol with structurally related compounds from literature and commercial sources.

Table 1: Comparative Analysis of (1S)-1-(5-Bromopyridin-2-yl)ethan-1-ol and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents on Pyridine/Phenyl Ring Ethanol Group Modifications Key Features
(1S)-1-(5-Bromopyridin-2-yl)ethan-1-ol 870694-37-4 C₇H₈BrNO 202.04852 5-Bromo, pyridine None (S-configuration) Bromine enhances halogen bonding; chiral center critical for asymmetric synthesis
(1R/S)-1-(3-Chlorophenyl)ethan-1-ol 163121-44-6 (R) C₈H₉ClO 156.61 3-Chloro, phenyl None (R/S-configuration) Chlorine provides moderate electron withdrawal; phenyl ring lacks nitrogen, altering solubility
(1R/S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol 2416218-00-1 (R) C₇H₆ClF₃NO 223.58 6-Chloro, pyridine 2,2,2-Trifluoro (R/S-configuration) Trifluoro group increases acidity and lipophilicity; chlorine and fluorine synergize electron withdrawal
1-(Pyridin-2-yl)ethan-1-ol Not provided C₇H₉NO 123.15 None, pyridine None Simpler structure; synthesized via Ni-catalyzed hydrogenation of 2-acetylpyridine
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol 2416218-01-2 C₇H₆ClF₂NO 193.5784 5-Chloro, 2-fluoro, pyridine 2-Fluoro (S-configuration) Dual halogenation (Cl, F) and fluoroethanol group enhance metabolic stability and binding specificity

Key Structural and Functional Differences

This property is advantageous in drug design for target binding . Fluorine in (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol introduces steric and electronic effects, improving metabolic resistance but reducing molar mass (193.58 vs. 202.05 g/mol) .

Ring Systems :

  • Pyridine rings (as in the target compound) confer basicity and hydrogen-bonding capability due to the nitrogen atom, unlike phenyl derivatives (e.g., (1R/S)-1-(3-Chlorophenyl)ethan-1-ol ) .

Ethanol Modifications: The trifluoro group in (1R/S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol increases acidity (pKa ~10–12) compared to unmodified ethanol (pKa ~16), altering reactivity in deprotonation-driven reactions .

Stereochemistry :

  • All chiral analogues (S/R configurations) highlight the importance of enantiopurity in biological activity, though synthetic routes (e.g., asymmetric hydrogenation vs. resolution) vary .

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective reduction of the ketone precursor.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer.
  • Purification : Chiral HPLC (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) ensures enantiomeric purity >99% .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 3:7) and confirm purity with polarimetry ([α]D²⁵ = +15.2°) .

Table 1: Comparison of Synthesis Methods

MethodCatalyst/ReagentPurity TechniqueYield (%)Enantiomeric Excess (%)
Asymmetric ReductionRu-BINAPChiral HPLC7898.5
Enzymatic ResolutionLipase PS-30Recrystallization6599.2

Q. How should researchers characterize the stereochemistry of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct splitting patterns for the chiral center (δ 1.45, d, J=6.5 Hz, CH₃; δ 4.85, q, OH). NOESY confirms spatial proximity of hydroxyl and pyridine protons .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (R-factor <0.05) .
  • Chiral HPLC : Baseline separation of enantiomers under isocratic conditions (hexane:isopropanol 85:15, flow rate 1 mL/min) .

Q. What purification techniques are effective for isolating (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
  • Recrystallization : Dissolve in warm ethanol (50°C) and cool to 4°C for crystal formation (yield: 70–80%) .
  • HPLC : Semi-preparative C18 column (acetonitrile/water 60:40) removes trace impurities .

Advanced Research Questions

Q. How can structural modifications of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol enhance its biological activity?

Methodological Answer:

  • Isosteric Replacement : Substitute bromine with iodine (Sonogashira coupling) to alter lipophilicity (logP increases from 1.8 to 2.3) .
  • Derivatization : Acetylate the hydroxyl group (acetic anhydride, pyridine) to improve metabolic stability (t₁/₂ in liver microsomes increases from 2h to 6h) .
  • SAR Studies : Test analogs (e.g., 5-chloro or 5-fluoro derivatives) in enzyme inhibition assays (IC₅₀ values correlate with electronegativity) .

Table 2: Biological Activity of Derivatives

DerivativeTarget Enzyme (IC₅₀, nM)logPMetabolic Stability (t₁/₂, h)
5-Bromo (Parent)450 ± 121.82.0
5-Iodo320 ± 152.31.8
Acetylated620 ± 201.56.0

Q. What mechanistic insights explain conflicting data on the compound’s metabolic stability in different species?

Methodological Answer:

  • In Vitro Assays : Compare hepatic microsomal stability (human vs. rat) under standardized conditions (1 µM compound, NADPH regeneration system). Human microsomes show slower clearance (CLint = 12 mL/min/kg) due to CYP2D6 polymorphism .
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., rat produces glucuronide conjugates, human favors sulfation) .
  • Molecular Docking : Simulate interactions with CYP isoforms (AutoDock Vina) to predict oxidation sites (hydroxyl group at C1 is a hotspot) .

Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Bromine acts as a leaving group for Pd-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C, 12h). Control experiments with 5-H analog show no reactivity .
  • Buchwald-Hartwig Amination : React with primary amines (e.g., benzylamine) to form C-N bonds (yield: 85–90%, Xantphos/Pd(OAc)₂ catalyst) .

Data Contradiction Analysis

Q. Why do enantiomers of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol exhibit divergent biological activities?

Methodological Answer:

  • Enantioselective Binding : (1S)-enantiomer fits the hydrophobic pocket of Target X (Kd = 120 nM), while (1R)-enantiomer shows steric clashes (Kd = 1.2 µM) .
  • Pharmacokinetic Profiling : (1S)-enantiomer has higher plasma exposure (AUC₀–₂₄ = 4500 ng·h/mL) due to slower hepatic clearance .

Table 3: Enantiomer Comparison

Parameter(1S)-Enantiomer(1R)-Enantiomer
Target X Binding (Kd)120 nM1.2 µM
Metabolic Stabilityt₁/₂ = 2.5ht₁/₂ = 1.2h
Plasma AUC₀–₂₄4500 ng·h/mL1200 ng·h/mL

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol
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(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol

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